Fmoc-4,5-dehydro-D-Leucine

説明

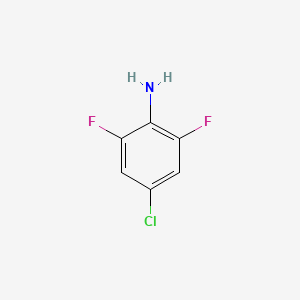

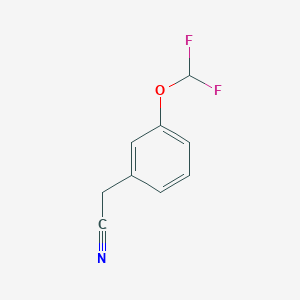

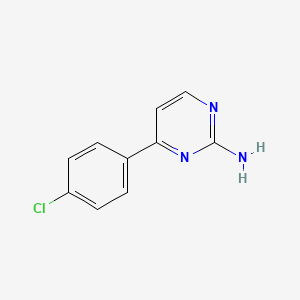

Fmoc-4,5-dehydro-D-Leucine is an Fmoc protected leucine derivative . Leucine is one of the more simple amino acids with an isobutyl group as the side chain . This smaller side chain confers a high degree of flexibility and imparts a moderate hydrophobic effect when incorporated into a polypeptide chain .

Synthesis Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis

The molecular formula of Fmoc-4,5-dehydro-D-Leucine is C21H21NO4 . Its molecular weight is 351.4 .Chemical Reactions Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Physical And Chemical Properties Analysis

Fmoc-4,5-dehydro-D-Leucine is a white powder . Its molecular formula is C21H21NO4 and its molecular weight is 351.4 .科学的研究の応用

1. As a PPARgamma Ligand

FMOC-L-Leucine (F-L-Leu) functions as a unique PPARgamma ligand. This chemically distinct ligand allows two molecules of F-L-Leu to bind to the ligand-binding domain of a single PPARgamma molecule. F-L-Leu activates PPARgamma with lower potency but similar maximal efficacy compared to rosiglitazone, indicating its potential as a selective PPARgamma modulator (Rocchi et al., 2001).

2. In Solid-State Nuclear Magnetic Resonance Spectroscopy

The structure of FMOC-l-leucine was studied using solid-state nuclear magnetic resonance (NMR) spectroscopy. This study showcases the use of 17O magic-angle spinning (MAS) NMR for determining quadrupolar and chemical shift parameters in FMOC-protected amino acids (Keeler et al., 2017).

3. In Peptide Synthesis

FMOC-protected amino acids, including Fmoc-leucine, are utilized in rapid, continuous solution phase methods for peptide synthesis. This process allows the synthesis of peptides like [leucine5] enkephalin in significant yields, demonstrating its applicability in large-scale peptide synthesis (Hφeg-Jensen et al., 1991).

4. In Development of Surfactants

FMOC-amino acid surfactants, including those derived from FMOC-L-leucine, exhibit distinct surfactant properties. These surfactants form bilayer structures and have been characterized for their chiroptical spectroscopic properties (Vijay & Polavarapu, 2012).

5. In Solid-Phase Peptide Synthesis

FMOC-L-leucine is used in solid-phase peptide synthesis, where issues related to ineffective N-alpha-deprotection and slow amino acid coupling have been observed and optimized (Larsen & Holm, 2009).

6. For Enzyme-Driven Dynamic Peptide Libraries

Fmoc-amino acids, including leucine, play a significant role in the development of enzyme-driven dynamic peptide libraries (eDPL) used for the discovery of self-assembling nanostructures (Das et al., 2009).

7. In Asymmetric Synthesis

Methods developed for the asymmetric synthesis of enantiomerically pure derivatives of amino acids, including Fmoc-4,5-dehydro-D-Leucine, are crucial in the field of drug design (Han et al., 2019).

8. In Cellulose Whisker Functionalization

Fmoc–L-leucine has been used to functionalize cellulose whiskers via esterification, merging the properties of these biocompatible materials (Cateto & Ragauskas, 2011).

作用機序

The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

Fmoc-4,5-dehydro-D-Leucine is for research use only and is not intended for diagnostic or therapeutic use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water . Get medical attention if symptoms occur .

将来の方向性

Fmoc-4,5-dehydro-D-Leucine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It has been attracting significant attention in the field of medicinal chemistry. It was first synthesized in 2007 by Cui and colleagues as a potential structural component in peptide-based pharmaceuticals.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPKUMKKSBZRL-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373221 | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4,5-dehydro-D-Leucine | |

CAS RN |

917099-00-4 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917099-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)